molecular formula C32H64N6O15 B12423667 Azido-PEG15-azide

Azido-PEG15-azide

Cat. No.: B12423667
M. Wt: 772.9 g/mol
InChI Key: NWWZCYUFRXPNTG-UHFFFAOYSA-N
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Description

Azido-PEG15-azide is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG15-azide is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide groups. The compound contains two azide groups, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Industrial Production Methods

The industrial production of this compound involves the use of advanced equipment and techniques to ensure high purity and reproducibility. The compound is typically produced in large quantities and stored under specific conditions to maintain its stability and effectiveness.

Chemical Reactions Analysis

Types of Reactions

Azido-PEG15-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and selective, making them ideal for the synthesis of complex molecules.

Common Reagents and Conditions

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper catalysts and alkyne-containing molecules.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Involves DBCO or BCN groups without the need for a catalyst.

Major Products Formed

The major products formed from these reactions are PROTAC molecules, which are used for targeted protein degradation .

Scientific Research Applications

Azido-PEG15-azide has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.

    Biology: Facilitates the study of protein functions and interactions by selectively degrading specific proteins.

    Medicine: Potential therapeutic applications in targeted protein degradation for the treatment of diseases.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

Azido-PEG15-azide functions as a PROTAC linker, connecting two essential ligands that enable the formation of PROTAC molecules. These molecules exploit the ubiquitin-proteasome system to selectively degrade target proteins. The azide groups in this compound undergo click chemistry reactions to form stable linkages with other molecules, facilitating the formation of PROTACs .

Comparison with Similar Compounds

Similar Compounds

  • Azido-PEG4-azide
  • Azido-PEG8-azide
  • Azido-PEG12-azide

Uniqueness

Azido-PEG15-azide is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG-based linkers. This makes it particularly useful in the synthesis of PROTACs and other complex molecules .

Properties

Molecular Formula

C32H64N6O15

Molecular Weight

772.9 g/mol

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane

InChI

InChI=1S/C32H64N6O15/c33-37-35-1-3-39-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-32-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-40-4-2-36-38-34/h1-32H2

InChI Key

NWWZCYUFRXPNTG-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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